3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile
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Overview
Description
3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of amino and nitrile functional groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a Thorpe-Ziegler cyclization to yield the desired thienopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of high-boiling solvents like pyridine and the employment of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and conditions is tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a precursor for the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-yl)(3-chlorophenyl)methanone
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-yl)(2,4-dichlorophenyl)methanone
Uniqueness
3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile is unique due to its combination of amino and nitrile functional groups, which confer distinct reactivity and versatility.
Biological Activity
3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities. This compound is characterized by a unique thieno[2,3-b]pyridine structure that contributes to its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H11N3OS
- Molecular Weight : 221.28 g/mol
- CAS Number : 67795-42-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
- Antitumor Properties : In vitro studies suggest that derivatives of thieno[2,3-b]pyridine have shown promise in inhibiting tumor cell proliferation.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
Antitumor Activity
A study investigating the antitumor effects of thieno[2,3-b]pyridine derivatives demonstrated that certain compounds significantly inhibited the growth of cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancerous cells.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa (Cervical) | 15 | Apoptosis induction |
Compound B | MCF-7 (Breast) | 20 | Cell cycle arrest |
Antioxidant Activity
Research has shown that the compound exhibits considerable antioxidant properties. It was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it demonstrated a dose-dependent reduction in free radical activity.
Concentration (µM) | DPPH Scavenging (%) |
---|---|
10 | 30 |
50 | 60 |
100 | 85 |
Case Studies
- In Vivo Antitumor Study : A study using a mouse model bearing H22 tumors showed that administration of the compound at doses of 20 mg/kg resulted in a significant reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues.
- Inflammation Model : In an experimental model of inflammation, the compound showed efficacy in reducing inflammatory markers such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli.
Properties
IUPAC Name |
(E)-3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-6-8(2)15-12-10(7)11(14)9(16-12)4-3-5-13/h3-4,6H,14H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUQJUKDIASGCB-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)/C=C/C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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